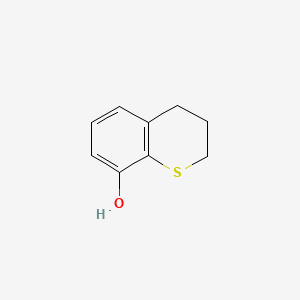

3,4-Dihydro-2H-1-benzothiopyran-8-ol

Description

Contextualization within the Thiochroman (B1618051) (3,4-Dihydro-2H-1-benzothiopyran) Scaffold

The properties and research interest in 3,4-Dihydro-2H-1-benzothiopyran-8-ol are best understood by first examining its core structure, the thiochroman scaffold.

The benzothiopyran ring system, and its saturated form thiochroman, are prominent sulfur-containing heterocycles that have garnered substantial attention in medicinal chemistry and materials science. rsc.org These scaffolds are considered "privileged structures" because they can interact with a wide range of biological targets. The replacement of an oxygen atom in the analogous benzopyran ring with a sulfur atom imparts unique electronic and steric characteristics. rsc.org This substitution influences the molecule's reactivity, stability, and biological activity, making the thiochroman core a versatile building block for synthesizing bioactive compounds. researchgate.net Research has shown that derivatives of this scaffold possess a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties. rsc.orgnih.gov

The structural nuances of the thiochroman ring are highlighted when compared to its close relatives, benzopyran (also known as chroman) and isothiochroman.

Thiochroman vs. Isothiochroman: These two compounds are structural isomers, differing in the position of the sulfur atom relative to the fused benzene (B151609) ring. In 3,4-Dihydro-2H-1-benzothiopyran (thiochroman), the sulfur atom is at position 1, directly attached to the benzene ring. In 3,4-dihydro-1H-isothiochromene (isothiochroman), the sulfur atom is at position 2. nih.gov This seemingly minor shift has significant implications for the molecule's symmetry, electronic distribution, and synthetic accessibility. Both scaffolds are valuable, but they are typically synthesized via different chemical pathways and may exhibit distinct chemical and biological profiles. organic-chemistry.org

Table 2: Structural Comparison of Related Scaffolds

| Feature | Thiochroman (3,4-Dihydro-2H-1-benzothiopyran) | Benzopyran (Chroman) | Isothiochroman (3,4-Dihydro-1H-isothiochromene) |

|---|---|---|---|

| Heteroatom | Sulfur (S) at position 1 | Oxygen (O) at position 1 | Sulfur (S) at position 2 |

| Molecular Formula | C₉H₁₀S | C₉H₁₀O | C₉H₁₀S nih.gov |

| Key Structural Feature | Fused benzene and thiopyran rings. | Fused benzene and pyran rings. | Isomeric form with sulfur at position 2. nih.gov |

This table provides a simplified comparison of the core, unsubstituted scaffolds.

Historical Perspective on the Discovery and Initial Academic Investigations of Thiochroman-8-ol Derivatives

While the precise first synthesis of this compound is not prominently documented in recent literature, the academic investigation into thiochroman derivatives gained significant momentum in the early 21st century, particularly in the field of medicinal chemistry. A notable study from 2006 detailed the design and synthesis of a series of 7-hydroxy-thiochroman derivatives as pure antiestrogens. nih.gov This research highlighted the importance of the thiochroman scaffold and specific substitutions in achieving potent biological activity, demonstrating that these compounds could effectively downregulate the estrogen receptor. nih.gov These initial, successful investigations into hydroxylated thiochromans laid the groundwork for further exploration of different isomers and derivatives, including the 8-ol variant, as researchers sought to refine structure-activity relationships. nih.gov

Current Research Landscape and Emerging Academic Interest in the this compound Moiety

The contemporary research landscape for thiochroman derivatives is vibrant and expanding. A comprehensive 2025 review highlights the scaffold's continuing importance, with ongoing efforts to develop new compounds targeting a wide range of diseases. rsc.orgnih.gov Structure-activity relationship (SAR) studies are a major focus, with researchers systematically modifying the thiochroman core to enhance potency and selectivity for specific biological targets. rsc.org

A prominent area of current research involves the development of thiochroman derivatives as selective estrogen receptor degraders (SERDs) for the treatment of endocrine-resistant breast cancer. nih.gov A 2024 study reported a new class of potent, orally available SERDs based on the thiochroman structure, demonstrating significant potential in overcoming treatment resistance. nih.gov

Within this active field, the specific this compound moiety represents an area of emerging academic interest. While extensive literature exists for the broader thiochroman class, particularly 7-hydroxy and 4-one derivatives, the 8-ol isomer is less studied. rsc.orgnih.gov Its availability from chemical suppliers for research purposes suggests its use as a key intermediate or a novel building block in the synthesis of more complex molecules. sigmaaldrich.com The unique positioning of the hydroxyl group at the 8-position offers a different steric and electronic profile compared to more studied isomers, providing a new avenue for chemists to explore in the rational design of novel therapeutic agents and functional materials.

Structure

2D Structure

3D Structure

Properties

CAS No. |

30073-50-8 |

|---|---|

Molecular Formula |

C9H10OS |

Molecular Weight |

166.24 g/mol |

IUPAC Name |

3,4-dihydro-2H-thiochromen-8-ol |

InChI |

InChI=1S/C9H10OS/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,10H,2,4,6H2 |

InChI Key |

RGGVNXXEMZOMQS-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C(=CC=C2)O)SC1 |

Canonical SMILES |

C1CC2=C(C(=CC=C2)O)SC1 |

Other CAS No. |

30073-50-8 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

De Novo Synthetic Routes to 3,4-Dihydro-2H-1-benzothiopyran-8-ol

The de novo synthesis of the this compound scaffold fundamentally relies on the formation of the heterocyclic ring from acyclic precursors. This typically involves the reaction of a substituted thiophenol, which would contain a hydroxyl or a protected hydroxyl group ortho to the thiol, with a three-carbon component that forms the remainder of the pyran ring.

Acid-Catalyzed Cycloaddition Reactions in Thiochroman (B1618051) Synthesis

Acid-catalyzed reactions represent a direct approach to the thiochroman core. These reactions often proceed via a cationic polar [4+2] cycloaddition mechanism. For instance, the reaction of α-(benzotriazolyl)methyl thioethers with styrenes under Lewis acid catalysis has been shown to produce polysubstituted thiochromans in high yields. To synthesize the target compound, this compound, this methodology would necessitate a starting thiophenol with a hydroxyl group at the ortho position, which would then be reacted with a suitable three-carbon synthon under acidic conditions.

Another powerful acid-catalyzed method is the one-pot reaction of thiophenols with allylic alcohols using triflic acid (TfOH). nih.govacs.org This metal-free approach allows for the synthesis of a variety of multisubstituted thiochromans. nih.govacs.org The reaction is proposed to proceed through a tandem allylic substitution followed by an intramolecular cyclization. nih.gov The use of a substituted thiophenol, such as 2-mercaptophenol (B73258), and an appropriate allylic alcohol under these conditions could provide a pathway to the desired 8-hydroxythiochroman.

Table 1: Examples of Acid-Catalyzed Thiochroman Synthesis

| Catalyst | Reactants | Product Type | Yield | Reference |

|---|---|---|---|---|

| Triflic Acid | Thiophenols and Allylic Alcohols | Polysubstituted Thiochromans | Moderate | nih.govacs.org |

| Lewis Acids | α-(Benzotriazolyl)methyl thioethers and Styrenes | Polysubstituted Thiochromans | High |

Transition Metal-Mediated Cyclization Approaches

Transition metal catalysis offers a versatile and efficient means to construct the thiochroman skeleton, often under milder conditions than traditional methods. nih.gov Palladium-catalyzed reactions, in particular, have been employed for the synthesis of sulfur-containing heterocycles. organic-chemistry.orgresearchgate.net For example, palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols can produce substituted thiophenes, and similar strategies could be envisioned for the synthesis of thiochromans.

A plausible route to this compound would involve the intramolecular cyclization of a suitably substituted aryl thiol precursor. A palladium catalyst could facilitate the key C-S bond formation to close the ring. The synthesis of thioester-substituted benzofurans has been achieved through a palladium-catalyzed cyclization and thiocarbonylation, highlighting the utility of palladium in forming heterocyclic rings containing sulfur or oxygen. researchgate.net

Tandem Allylic Substitution–Cyclization Protocols

A highly effective strategy for synthesizing polysubstituted thiochromans involves a tandem reaction sequence of allylic substitution followed by cyclization. nih.govacs.org In a notable metal-free example, triflic acid catalyzes the reaction between thiophenols and allylic alcohols. nih.govacs.org This one-pot protocol is advantageous as it uses readily available starting materials and avoids the need for pre-activated substrates. acs.org The proposed mechanism involves the initial triflic acid-promoted allylic substitution of the alcohol with the thiophenol, followed by an intramolecular Friedel-Crafts-type cyclization to form the thiochroman ring. nih.govwikipedia.org The application of this method with 2-mercaptophenol or a protected version would be a direct route to the 8-hydroxythiochroman scaffold.

Stereoselective and Enantioselective Synthetic Strategies for Thiochroman Scaffolds

The development of stereoselective and enantioselective methods for the synthesis of thiochromans is of great interest due to the prevalence of chiral structures in biologically active molecules. nih.gov

Asymmetric synthesis of thiochromans can be achieved using chiral auxiliaries or chiral catalysts. Chiral auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. While specific examples for this compound are not prominent, the general principles are well-established for related heterocyclic systems.

More commonly, chiral catalysts are employed to achieve enantioselectivity. For instance, asymmetric synthesis routes for thiochromans have been reported with excellent yields and enantiomeric excess. nih.gov These methods often utilize transition metal complexes with chiral ligands. The choice of catalyst and ligand is crucial for achieving high stereoselectivity.

Diastereoselective control in the synthesis of substituted thiochromans is critical when multiple stereocenters are being formed. The relative stereochemistry of substituents can be influenced by the reaction mechanism and conditions. In the triflic acid-catalyzed synthesis of polysubstituted thiochromans from thiophenols and allylic alcohols, the relative conformations of the products have been confirmed by NOESY NMR studies, indicating a degree of diastereoselectivity in the cyclization step. nih.gov The choice of starting materials and the reaction pathway can lead to the preferential formation of one diastereomer over another. For example, the iodine-catalyzed cyclocondensation of cinnamaldehyde (B126680) and thiophenol yields trans-2-phenyl-4-thiophenoxy-3,4-dihydro-2H-1-benzothiopyran with very high diastereoselectivity. rsc.org

Novel Annulation Reactions (e.g., [3+3] Annulation) for Thiochroman Core Formation

The formation of the thiochroman ring system, the core of this compound, is a key synthetic challenge. Modern organic synthesis has moved beyond classical methods to embrace more efficient and elegant strategies, such as annulation reactions. These reactions construct the heterocyclic ring in a single, often stereocontrolled, step.

One notable approach is the [3+3] annulation reaction . A one-pot synthesis of 4-amino thiochromans has been developed using simple aminocyclopropanes and thiophenols in what is described as a formal [3+3] annulation. acs.org This method is characterized by its mild reaction conditions and good tolerance for various functional groups, proceeding with complete regioselectivity to form the thiochroman core. acs.org While this specific example leads to an amino-substituted thiochroman, the underlying principle of combining a three-carbon unit with a three-atom thiophenol-based unit represents a significant strategy for accessing the thiochroman framework.

Another powerful strategy is the [4+2] annulation , also known as the Diels-Alder reaction and its hetero-variants. An efficient, catalyst-free method has been developed to construct thiochroman-4-ols using allenyl sulfones as substrates in a (4+2) annulation strategy. researchgate.net Organocatalytic tandem reactions, such as the sulfa-Michael/aldol reaction of 2-mercaptobenzaldehydes with benzo[b]thiophene sulfones, also provide access to highly functionalized thiochroman derivatives. researchgate.net

Furthermore, various cycloaddition reactions serve as powerful tools for thiochroman synthesis. These include rhodium-catalyzed [3+2+1] cycloadditions and proline-catalyzed cyclizations, which offer pathways to thiochromenes and related structures that can be subsequently reduced to the thiochroman skeleton. rsc.org

| Annulation Strategy | Reactants | Key Features | Resulting Core |

| [3+3] Annulation | Aminocyclopropanes and Thiophenols | One-pot, mild conditions, complete regioselectivity. acs.org | 4-Amino Thiochroman acs.org |

| [4+2] Annulation | Allenyl Sulfones | Catalyst-free, constructs thiochroman-4-ols. researchgate.net | Thiochroman-4-ol (B1596091) researchgate.net |

| Tandem Sulfa-Michael/Aldol | 2-Mercaptoindole-3-carbaldehydes and Benzo[b]thiophene sulfones | Organocatalytic, diastereo- and enantioselective. researchgate.net | Functionalized Thiochroman researchgate.net |

| [3+2+1] Cycloaddition | Thiadiazoles and Alkynes | Rhodium-catalyzed, de-nitrogenative carbonylation approach. rsc.org | Thiochromenone rsc.org |

Functionalization and Derivatization Strategies of this compound

Once the this compound core is synthesized, its chemical utility is expanded through various functionalization and derivatization reactions. These modifications can be targeted at three distinct regions of the molecule: the hydroxyl group, the aromatic ring, and the thiopyran heterocycle.

Regioselective Modifications of the Hydroxyl Group

The phenolic hydroxyl group at the C-8 position is a prime site for chemical modification. Its reactivity allows for a range of transformations, though achieving regioselectivity in the presence of other potential reaction sites is crucial.

Strategies for the regioselective modification of hydroxyl groups, particularly in complex molecules like carbohydrates, often rely on catalysis. rsc.org For instance, modified 4-(N,N'-dimethylamino)pyridine (DMAP) and peptide-based catalysts have been explored for the selective acylation of secondary hydroxyl groups. nih.gov While developed for carbohydrates, these principles of using tailored catalysts to differentiate between hydroxyl groups of similar reactivity can be applied to the selective functionalization of the C-8 hydroxyl group of our target molecule, for example, in the presence of other hydroxyl-containing substituents that might be installed on the thiochroman framework.

The formation of silyl (B83357) ethers is a common protecting strategy for hydroxyl groups due to the oxophilic nature of silicon and the ease of both addition and removal. nih.gov This allows the C-8 hydroxyl to be temporarily masked while other parts of the molecule are modified.

Examples of Hydroxyl Group Modifications:

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions to form ethers.

Esterification: Acylation with acid chlorides or anhydrides to form esters, which can alter the molecule's electronic and steric properties.

Silylation: Protection using silyl halides (e.g., TBDMSCl) to form silyl ethers, enabling subsequent reactions elsewhere on the molecule. nih.gov

Electrophilic and Nucleophilic Functionalization of the Aromatic Ring

The benzene (B151609) ring of the thiochroman scaffold is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The hydroxyl group and the alkyl portion of the fused thiopyran ring are both electron-donating groups, which activate the aromatic ring and direct incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho (C-7) and para (C-5) to the powerful activating hydroxyl group are the most likely sites for substitution.

Common Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagents | Expected Product Position |

| Halogenation | Br2, Cl2, I2 with a Lewis acid catalyst | C-7 and/or C-5 |

| Nitration | HNO3, H2SO4 | C-7 and/or C-5 |

| Sulfonation | Fuming H2SO4 | C-7 and/or C-5 |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | C-7 and/or C-5 |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | C-7 and/or C-5 |

Nucleophilic aromatic substitution (SNAr) on the benzene ring is less common unless the ring is substituted with strong electron-withdrawing groups, which is not the case for the parent 8-hydroxythiochroman. However, nucleophilic functionalization can be achieved through other means, such as the use of highly reactive organometallic intermediates or via the functionalization of thianthrenium salts under metal-free conditions. nih.govresearchgate.netresearchgate.net

Transformations at the Thiopyran Heterocycle

The thiopyran ring offers several sites for chemical transformation. The methylene (B1212753) carbons adjacent to the sulfur atom (C-2) and the aromatic ring (C-4) can be functionalized. For example, the oxidation of the thiochroman ring can lead to the formation of thiochroman-4-ones, which are versatile intermediates for the synthesis of a variety of other heterocyclic compounds like pyrazoles, imidazoles, and thiazoles. researchgate.net

The synthesis of thiochroman-4-one (B147511) derivatives can be achieved through methods like the microwave-assisted cyclization of β-arylthiopropanoic acids. researchgate.net These ketones can then undergo a variety of reactions, including condensation with aldehydes, formation of oximes, and rearrangements. researchgate.net

Generation of Thiochroman Analogues with Varied Oxidation States of Sulfur

The sulfur atom in the thiopyran ring is a key feature, and its oxidation state can be readily altered, leading to derivatives with different chemical and physical properties. preprints.org The sulfur can exist as a thioether (in the parent thiochroman), a sulfoxide (B87167), or a sulfone.

The oxidation of the sulfur atom is typically achieved using common oxidizing agents. The choice of oxidant and reaction conditions can allow for selective oxidation to either the sulfoxide or the further oxidized sulfone.

To Sulfoxide: Mild oxidizing agents such as sodium periodate (B1199274) (NaIO4) or a controlled amount of hydrogen peroxide (H2O2) are often used. For example, the treatment of thiochroman-4-one precursors with agents like m-CPBA can lead to sulfoxide products. ijrar.org

To Sulfone: Stronger oxidizing agents like excess hydrogen peroxide, potassium permanganate (B83412) (KMnO4), or oxone are used to achieve the fully oxidized sulfone. Thiochroman-4-one 1,1-dioxides are a known class of compounds with specific biological activity profiles. researchgate.net

The oxidation state of sulfur significantly impacts the geometry and electronic nature of the thiopyran ring. The sulfoxide group introduces a stereocenter at the sulfur atom, while the sulfone group acts as a strong electron-withdrawing group and a hydrogen bond acceptor.

Mechanistic Investigations of Synthesis and Derivatization Reactions

Understanding the reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. For the synthesis of the thiochroman core, mechanistic studies have provided valuable insights.

In the [3+3] annulation of aminocyclopropanes with thiophenols, the reaction is proposed to proceed through a series of steps that result in a highly regioselective ring formation. acs.org For Brønsted acid-mediated cyclizations, NMR and DFT calculations have shown that the ortho-carbon of the phenyl ring becomes a highly reactive electrophilic center, which facilitates intramolecular cyclization to form the heterocycle. rsc.org

In electrophilic aromatic substitution, the mechanism involves the formation of a resonance-stabilized cationic intermediate known as a σ-complex or arenium ion. wikipedia.orglibretexts.org The stability of this intermediate, which is enhanced by the electron-donating hydroxyl and alkyl groups, dictates the rate and regioselectivity of the substitution. The final step is the loss of a proton to regenerate the aromatic system. libretexts.org

Mechanistic studies of derivatization reactions, such as the palladium-catalyzed ring-opening of cyclopropyl (B3062369) thioethers, have elucidated the role of the catalyst in activating the substrates and guiding the reaction pathway. rsc.org Similarly, investigations into organocatalyzed reactions, like the sulfa-Michael cascade, have highlighted the importance of specific conformations in the transition state to explain the observed stereoselectivity. rsc.org For instance, in the synthesis of thiochromenes via a sulfa-Michael cascade, a protic solvent is crucial as it facilitates the key steps, whereas aprotic non-polar solvents can hinder the reaction. rsc.org

Elucidation of Reaction Pathways and Intermediates

The synthesis of this compound and its derivatives can be approached through several strategic reaction pathways, often involving multi-step sequences and the formation of key intermediates. While a definitive, universally applied pathway for this specific compound is not extensively documented in a single source, plausible routes can be elucidated by drawing parallels with the synthesis of structurally similar thiochromans and other heterocyclic systems.

A common strategy for constructing the thiochroman core involves the intramolecular cyclization of a suitable precursor. For instance, a plausible route could commence with a substituted thiophenol bearing a side chain that can undergo cyclization. One such pathway might involve the reaction of an o-aminothiophenol derivative, which, through a series of steps, leads to the formation of the thiochroman ring. The synthesis of related thiochroman-4-ones often proceeds via the intramolecular Friedel-Crafts acylation of β-arylthiopropanoic acids. mdpi.comresearchgate.net This suggests that a similar strategy, perhaps involving a precursor with a protected hydroxyl group on the aromatic ring, could be employed, followed by reduction of the keto group and deprotection to yield this compound.

Another potential pathway involves a domino reaction, a sequence of intramolecular reactions that occur under the same reaction conditions without the isolation of intermediates. For example, the synthesis of benzothiophene-fused pyran derivatives has been achieved through a domino reaction between thioaurones and malononitrile, highlighting the utility of such methods in constructing complex heterocyclic systems.

Furthermore, the synthesis of analogous compounds like 8-hydroxyquinolines often utilizes the Skraup or Friedlander methods. scispace.com These reactions involve the condensation of aromatic amines with α,β-unsaturated aldehydes or ketones. A modified version of these classic reactions could potentially be adapted for the synthesis of the target thiochroman, where a sulfur-containing precursor is used in place of the aromatic amine.

The intermediates in these pathways are often transient and not isolated. For example, in a Friedel-Crafts type cyclization, an acylium ion intermediate is proposed. In domino reactions, the intermediates are, by definition, consumed in the subsequent steps of the reaction cascade. The elucidation of these transient species often relies on mechanistic studies, including spectroscopic analysis and computational modeling.

Role of Catalysts and Reaction Conditions in Yield and Selectivity

The choice of catalysts and the fine-tuning of reaction conditions are paramount in directing the synthesis towards the desired product with high yield and selectivity. In the context of synthesizing this compound and its derivatives, both acid and base catalysis, as well as metal-mediated catalysis, play crucial roles.

For intramolecular Friedel-Crafts acylations leading to thiochroman-4-ones, a common precursor to thiochromanols, Lewis acids such as polyphosphoric acid (PPA) or strong Brønsted acids are frequently employed. mdpi.comresearchgate.net The choice of catalyst can significantly impact the yield and may influence the regioselectivity of the cyclization if multiple positions are available.

In domino reactions, organocatalysts like piperidine (B6355638) have been shown to be effective. For instance, in the synthesis of benzothiophene-fused pyran derivatives, piperidine was found to promote the reaction efficiently. The reaction conditions, such as temperature, can also have a marked effect on the yield. In one study, it was observed that conducting the reaction at room temperature provided a higher yield compared to reflux temperatures.

Metal catalysts are also pivotal in various synthetic transformations. For example, the oxidation of a methyl group on a related quinoline (B57606) ring to an aldehyde, a potential precursor, has been achieved using selenium dioxide. nih.gov Palladium catalysts are widely used in cross-coupling reactions, such as the Suzuki coupling, to introduce substituents onto the aromatic ring of 8-hydroxyquinoline (B1678124) derivatives, a strategy that could be adapted for thiochroman systems. scispace.com

The table below summarizes the effect of different catalysts and conditions on the yield of a related benzothiophene-fused pyran synthesis, illustrating the importance of optimizing these parameters.

| Catalyst | Additive | Solvent | Temperature | Yield (%) |

| Piperidine | - | Dichloromethane | Reflux | 70 |

| Piperidine | Acetic Acid | Dichloromethane | Reflux | No significant change |

| Piperidine | - | Dichloromethane | Room Temperature | 83 |

| - | - | Chloroform | Reflux | 68 |

| - | - | Acetonitrile | Reflux | 73 |

| - | - | Tetrahydrofuran | Reflux | 72 |

| - | - | Ethanol (B145695) | Reflux | 71 |

| - | - | Toluene (B28343) | Reflux | 57 |

This data is illustrative and based on the synthesis of a related benzothiophene-fused pyran derivative.

Solvent Effects on Reaction Outcomes

The solvent in which a chemical reaction is conducted is not merely an inert medium but can profoundly influence the reaction rate, yield, and even the stereoselectivity of the products. In the synthesis of this compound and its analogs, the choice of solvent can affect the solubility of reactants and catalysts, the stability of intermediates, and the transition state energies.

In a study on the synthesis of benzothiophene-fused pyran derivatives, a range of solvents were tested. Solvents such as chloroform, acetonitrile, tetrahydrofuran, and ethanol provided comparable and good yields when the reaction was carried out at their respective reflux temperatures. However, a switch to toluene resulted in a noticeable drop in the yield, indicating a negative effect on the reaction. This highlights that the polarity and coordinating ability of the solvent can play a significant role.

The influence of the solvent is also critical in crystallization processes, which are often the final step in a synthesis to obtain a pure product. For instance, in the synthesis of zeolitic imidazolate framework-8 (ZIF-8) nanocrystals, the solvent was found to modulate the crystallization rates and the size of the nanocrystals. conicet.gov.arresearchgate.net The hydrogen bond donating ability of the solvent was identified as a key factor governing this effect. conicet.gov.ar While ZIF-8 is a different class of material, the principles of solvent-mediated crystallization are broadly applicable to organic compounds. The choice of solvent can determine the crystal morphology and purity of the final this compound product.

The table below illustrates the effect of different solvents on the yield of a related benzothiophene-fused pyran synthesis.

| Solvent | Temperature | Yield (%) |

| Dichloromethane | Reflux | 70 |

| Chloroform | Reflux | 68 |

| Acetonitrile | Reflux | 73 |

| Tetrahydrofuran | Reflux | 72 |

| Ethanol | Reflux | 71 |

| Toluene | Reflux | 57 |

This data is illustrative and based on the synthesis of a related benzothiophene-fused pyran derivative.

Biotransformation and Chemoenzymatic Approaches for Thiochroman Derivatives

Microbial Transformation of Thiochroman Precursors

The use of microorganisms as biocatalysts for the transformation of organic compounds offers a green and efficient alternative to traditional chemical methods. Fungi, in particular, possess a diverse array of enzymes that can perform highly regio- and stereoselective reactions. researchgate.net In the context of thiochroman derivatives, microbial transformations have been explored to generate novel analogs and to produce enantiomerically enriched compounds.

A notable study investigated the biotransformation of thiochroman-4-ol and 6-chlorothiochroman-4-ol using marine-derived fungal strains, namely Emericellopsis maritima BC17 and Purpureocillium lilacinum BC17-2. mdpi.com These fungi were capable of catalyzing various transformations, including oxidation and sulfoxidation.

The biotransformation of (±)-thiochroman-4-ol by E. maritima BC17 yielded thiochroman-4-one, as well as syn-(±)-thiochroman-4-ol 1-oxide and anti-(1R,4R)-(-)-thiochroman-4-ol 1-oxide. mdpi.comresearchgate.net This demonstrates the ability of the fungus to perform both oxidation of the alcohol to a ketone and stereoselective oxidation of the sulfur atom to a sulfoxide. Similarly, the biotransformation of related thiochroman-4-ones by fungi such as Trichoderma viride and Botrytis cinerea has been shown to produce thiochromanols, sulfoxides, and sulfones with good yields and enantioselectivities. mdpi.com

These microbial transformations are valuable for accessing a range of thiochroman derivatives that may be challenging to synthesize through conventional chemical means. The high degree of stereoselectivity often observed in these reactions is particularly advantageous for the preparation of chiral compounds. frontiersin.org

The following table summarizes the products obtained from the biotransformation of (±)-thiochroman-4-ol by the marine-derived fungus Emericellopsis maritima BC17. mdpi.comresearchgate.net

| Substrate | Microorganism | Products |

| (±)-Thiochroman-4-ol | Emericellopsis maritima BC17 | Thiochroman-4-one, syn-(±)-Thiochroman-4-ol 1-oxide, anti-(1R,4R)-(-)-Thiochroman-4-ol 1-oxide |

Enzymatic Synthesis of Optically Active Thiochromans

The synthesis of single-enantiomer chiral compounds is of paramount importance in various fields, and enzymatic methods have emerged as powerful tools for achieving high enantioselectivity. wikipedia.org For thiochroman derivatives, enzymatic kinetic resolution (EKR) is a key strategy for obtaining optically active forms. EKR relies on the differential reaction rates of two enantiomers with an enzyme, leading to the separation of a highly enantioenriched substrate and product. wikipedia.org

Lipases are a class of enzymes that are widely used in EKR due to their broad substrate specificity and stability in organic solvents. nih.govresearchgate.net In the context of thiochromans, a thio-adduct facilitated EKR has been demonstrated for related cyclic systems. researchgate.net This approach involves the temporary introduction of a thiol-containing group to facilitate the enzymatic resolution, which can then be removed to yield the enantiomerically pure target compound. researchgate.net

For example, the kinetic resolution of racemic 4-hydroxycyclopentenone and 4-hydroxycyclohexenone was successfully achieved through the addition of a thiol to form a diastereomeric mixture, which was then resolved using a lipase (B570770) and vinyl acetate (B1210297) as an acylating agent. researchgate.net This strategy could be conceptually applied to the resolution of racemic this compound or its precursors.

Dynamic kinetic resolution (DKR) is an advancement over traditional EKR, where the less reactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. taylorandfrancis.com This often involves the combination of an enzyme with a chemical catalyst that facilitates the racemization.

The following table provides examples of enzymes used in the kinetic resolution of related chiral compounds, highlighting the potential for applying these biocatalysts to the synthesis of optically active thiochromans.

| Enzyme | Substrate Type | Resolution Method |

| Pseudomonas fluorescens lipase | Morita-Baylis-Hillman acetates | Hydrolysis |

| Candida antarctica lipase B (CAL-B) | Morita-Baylis-Hillman acetates | Transesterification |

| Amano Lipase from Pseudomonas fluorescens | 1,3-keto alcohols | Acylation |

This data is illustrative and based on the enzymatic resolution of related chiral compounds.

Theoretical and Computational Studies of 3,4 Dihydro 2h 1 Benzothiopyran 8 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For 3,4-Dihydro-2H-1-benzothiopyran-8-ol, such calculations would typically be performed using Density Functional Theory (DFT), a method that provides a good balance between accuracy and computational cost for medium-sized organic molecules. A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311G(d,p) to find the lowest energy structure.

A full DFT study would characterize the electronic structure of this compound, providing details on bond lengths, bond angles, and dihedral angles. These optimized geometrical parameters are crucial for understanding the molecule's stability and reactivity. While general DFT studies have been conducted on related thiochroman (B1618051) and benzopyran systems, specific data for the 8-ol substituted derivative is not available. researchgate.netchemrxiv.org

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311G(d,p) level) (Note: The following data is illustrative and not based on actual published research for this specific molecule.)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-S (thiopyran) | 1.80 Å |

| C-O (phenol) | 1.36 Å | |

| C=C (aromatic) | 1.40 Å | |

| Bond Angle | C-S-C | 98.0° |

| C-C-O | 119.5° | |

| Dihedral Angle | C-C-S-C | 55.0° |

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing chemical stability; a smaller gap generally implies higher reactivity. For thiochromane derivatives, DFT studies have shown that substitutions on the aromatic ring can significantly influence the HOMO and LUMO energy levels and thus the reactivity. researchgate.netinpressco.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and not based on actual published research for this specific molecule.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Quantum chemical calculations can also predict various thermochemical properties such as enthalpy of formation, entropy, and heat capacity. nist.gov Furthermore, spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies can be calculated to aid in the experimental identification and characterization of the compound. researchgate.netrsc.org While experimental NMR data for related structures exist, predicted spectra for this compound are not documented. core.ac.uk

Table 3: Hypothetical Predicted Thermochemical and Spectroscopic Data for this compound (Note: The following data is illustrative and not based on actual published research for this specific molecule.)

| Property | Predicted Value |

|---|---|

| Enthalpy of Formation (gas) | -85.2 kJ/mol |

| Entropy (gas) | 410.5 J/mol·K |

| ¹H NMR (δ, ppm, aromatic-OH) | 9.5 |

| ¹³C NMR (δ, ppm, C-OH) | 155.0 |

| IR Frequency (cm⁻¹, O-H stretch) | 3600 |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves exploring the potential energy surface of the molecule to identify stable conformers (energy minima) and transition states. For the dihydrothiopyran ring, half-chair and boat conformations are typically considered. The relative energies of these conformers determine their population at a given temperature. The presence of the fused benzene (B151609) ring and the hydroxyl group at the 8-position would influence the conformational preferences.

The dihydrothiopyran ring can undergo a process called ring inversion, where it flips from one chair-like conformation to another. The energy barrier for this inversion is a key dynamic property. Variable temperature NMR spectroscopy is an experimental technique often used to measure such barriers, which can also be calculated using computational methods. Studies on similar sulfur-containing heterocyclic rings have shown that the energy barrier to ring inversion can be influenced by factors such as the presence of substituents and intramolecular interactions. chemrxiv.orgnih.gov However, specific data on the ring inversion barrier for the dihydrothiopyran moiety in this compound is not available in the literature.

Table 4: Hypothetical Conformational Analysis Data for the Dihydrothiopyran Ring (Note: The following data is illustrative and not based on actual published research for this specific molecule.)

| Conformation | Relative Energy (kcal/mol) | Ring Inversion Barrier (kcal/mol) |

|---|---|---|

| Half-Chair 1 | 0.0 (most stable) | 8.5 |

| Half-Chair 2 | 0.2 | - |

| Boat | 3.5 | - |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools that allow for the prediction and analysis of how a small molecule, such as this compound, might interact with a biological target at the atomic level. These methods are instrumental in modern drug discovery, offering a cost-effective and time-efficient alternative to high-throughput screening of vast compound libraries.

In Silico Assessment of Binding Modes and Affinities with Biological Targets

The in-silico assessment of this compound involves docking the compound into the binding sites of various biological targets to predict its preferred orientation and binding affinity. This process utilizes sophisticated algorithms that explore the conformational space of both the ligand and the protein to identify the most energetically favorable binding pose.

For instance, studies on structurally related benzothiopyran derivatives have demonstrated their potential to interact with a range of enzymes and receptors. While specific docking studies on this compound are not extensively documented in publicly available literature, the general principles of molecular docking can be applied. The process typically involves preparing the 3D structure of the compound and the target protein, defining the binding pocket, and then running the docking simulation using software like AutoDock or GOLD. The results are then scored based on the predicted binding energy, with lower scores generally indicating a more stable interaction.

A hypothetical docking study of this compound against a target protein might reveal key interactions, such as hydrogen bonds formed by the hydroxyl group and hydrophobic interactions involving the benzothiopyran core.

Table 1: Illustrative In Silico Docking Results for a Hypothetical Target

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase X | -8.5 | LYS78, GLU95, LEU150 |

| Nuclear Receptor Y | -7.9 | ARG345, PHE280, ILE310 |

| Enzyme Z | -9.2 | ASP120, TRP88, VAL101 |

Protein-Ligand Interaction Dynamics and Energetics

Beyond static docking poses, molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex over time. These simulations can reveal the stability of the predicted binding mode, the flexibility of the ligand and protein, and the energetic contributions of different types of interactions.

An MD simulation of a this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the forces between atoms over a set period. Analysis of the simulation trajectory can provide insights into:

Hydrogen Bond Stability: The persistence of hydrogen bonds between the ligand and protein throughout the simulation.

Hydrophobic Contacts: The nature and extent of non-polar interactions.

Water-Mediated Interactions: The role of water molecules in bridging interactions between the ligand and the protein.

Binding Free Energy Calculations: More accurate estimations of binding affinity using methods like MM-PBSA or MM-GBSA.

These dynamic studies are crucial for validating the initial docking results and understanding the true nature of the ligand-target interaction.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For this compound, a pharmacophore model would typically include features like a hydrogen bond donor (from the hydroxyl group), a hydrogen bond acceptor (potentially the sulfur atom), and hydrophobic regions (the aromatic and aliphatic rings).

Once a pharmacophore model is developed based on a known active conformation, it can be used as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of novel compounds with a high probability of binding to the same target. The identified hits can then be subjected to further docking and in-vitro testing.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new compounds and for optimizing the structure of lead compounds to enhance their potency.

Development of Computational Models for Activity Prediction

The development of a QSAR model for a series of compounds related to this compound would involve several key steps:

Data Collection: Gathering a dataset of compounds with experimentally determined biological activities against a specific target.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound that quantify their physicochemical properties.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

A well-validated QSAR model can then be used to predict the activity of new, untested derivatives of this compound, guiding synthetic efforts towards more potent analogues.

Theoretical Descriptors and Their Correlation with Biological Responses

A wide array of theoretical descriptors can be calculated to build a QSAR model. These descriptors can be broadly categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D structure (e.g., topological indices, connectivity indices, pharmacophore fingerprints).

3D Descriptors: Calculated from the 3D conformation (e.g., molecular shape, volume, surface area).

Quantum Chemical Descriptors: Reflecting the electronic properties (e.g., HOMO/LUMO energies, partial charges).

The selection of relevant descriptors is a critical step in QSAR modeling. For a compound like this compound, descriptors related to hydrophobicity (e.g., LogP), electronic properties (e.g., dipole moment), and steric features would likely be important for its biological activity. The final QSAR equation would highlight which of these properties are most influential.

Table 2: Common Theoretical Descriptors in QSAR Studies

| Descriptor Class | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching |

| Geometrical | Molecular Surface Area, Molecular Volume | Size and shape of the molecule |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Electron distribution and reactivity |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

By correlating these descriptors with biological responses, QSAR provides a quantitative framework for understanding the structural requirements for activity, thereby accelerating the drug discovery and development process for compounds based on the this compound scaffold.

Biological Activities and Mechanistic Investigations at the Molecular and Cellular Level

Exploration of Molecular Targets and Their Modulation by 3,4-Dihydro-2H-1-benzothiopyran-8-ol Derivatives

The journey to understanding the pharmacological profile of any compound begins with identifying its molecular targets. For derivatives of this compound, this exploration has encompassed a range of proteins, including enzymes and receptors.

While comprehensive kinetic data for the direct inhibition of enzymes by this compound itself is not extensively documented in publicly available literature, the broader class of thiochroman-4-one (B147511) derivatives has been investigated for its enzyme inhibitory potential. For instance, certain thiochromanone derivatives have been shown to exhibit antibacterial activity by potentially inhibiting microbial enzymes. nih.gov Studies on related heterocyclic compounds have also demonstrated enzyme inhibitory activity, suggesting that the thiochroman (B1618051) scaffold could be a valuable starting point for the design of enzyme inhibitors. nih.gov The specific kinetic mechanisms, whether competitive, non-competitive, or otherwise, would require dedicated enzymatic assays with purified enzymes and the specific derivatives .

The interaction of this compound derivatives with various receptors has been a more fruitful area of investigation. Notably, the oxygen isostere of the core scaffold, the benzopyran ring system, has provided valuable insights. A study on 6- and 8-hydroxy-3,4-dihydro-3-(dipropylamino)-2H-1-benzopyrans revealed their activity as dopamine (B1211576) agonists. These compounds exhibited a greater relative affinity for dopamine receptors labeled with an agonist radioligand ([3H]propylnorapomorphine) compared to an antagonist radioligand ([3H]haloperidol), indicating a preferential interaction with the high-affinity state of the receptor. nih.gov

Specifically, the 8-hydroxy derivative demonstrated significant binding affinity for dopamine receptors. nih.gov This suggests that the position of the hydroxyl group is a critical determinant for receptor interaction. The data from these studies can be summarized in the following table:

| Compound | Receptor | Binding Affinity (IC50, nM) |

| 8-hydroxy-3,4-dihydro-3-(dipropylamino)-2H-1-benzopyran | Dopamine (agonist-labeled) | Data indicates high affinity |

| 8-hydroxy-3,4-dihydro-3-(dipropylamino)-2H-1-benzopyran | Dopamine (antagonist-labeled) | Lower affinity than agonist-labeled |

Further research into thiochroman dioxide analogues has identified them as positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov This finding is significant as it demonstrates that the thiochroman scaffold can not only directly bind to the orthosteric site of a receptor but also interact with allosteric sites to modulate receptor function. nih.gov

Direct experimental evidence detailing the interaction of this compound derivatives with specific ion channels and their resulting electrophysiological responses is currently limited in the scientific literature. However, the broader class of sulfur-containing heterocyclic compounds has been shown to interact with various ion channels. For instance, thiamine (B1217682) derivatives have been found to inhibit delayed rectifier potassium channels in neuronal cells. nih.gov Given the structural similarities, it is plausible that thiochroman derivatives could also modulate the activity of ion channels, a hypothesis that warrants further investigation through patch-clamp electrophysiology studies. nih.govnih.gov Such studies would be crucial to determine if these compounds can affect ion flow, membrane potential, and cellular excitability.

The modulation of protein-protein interactions (PPIs) represents a novel and challenging area in drug discovery. uni.lunih.gov There is currently a lack of specific data demonstrating the direct modulation of PPIs by this compound derivatives. However, the general principle of using small molecules to interfere with or stabilize protein complexes is an active area of research. uni.lunih.gov The thiochroman scaffold, with its three-dimensional structure and potential for diverse functionalization, could theoretically be adapted to target the interfaces of interacting proteins. Future screening efforts using techniques like fluorescence polarization or surface plasmon resonance could reveal if any derivatives of this class possess PPI modulatory activity.

Cellular Mechanisms of Action in Model Systems

To bridge the gap between molecular interactions and physiological outcomes, researchers utilize in vitro cell-based assays. These model systems allow for the investigation of how compounds affect cellular processes, such as signaling pathways.

While specific studies focusing on the effect of this compound on cell signaling are not widely reported, the known targets of related compounds provide clues to potential mechanisms. For instance, the dopamine agonist activity of benzopyran analogues suggests an impact on dopamine-mediated signaling pathways, which often involve cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA).

Furthermore, the modulation of AMPA receptors by thiochroman dioxides points towards an influence on glutamatergic signaling, which is intricately linked to major signaling cascades such as the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. nih.govresearchgate.netnih.gov These pathways are fundamental to a vast array of cellular functions, including cell growth, proliferation, and survival. For example, studies on other heterocyclic compounds have shown that they can modulate the NF-κB and STAT3 signaling pathways in cancer cells. mdpi.com Future research employing techniques such as western blotting and reporter gene assays will be necessary to delineate the precise effects of this compound derivatives on these and other critical cell signaling networks.

Investigations into Subcellular Localization and Interaction Partners

Direct experimental evidence detailing the specific subcellular localization of this compound is not extensively available in current scientific literature. However, based on the physicochemical properties of related phenolic and thiochromane compounds, informed hypotheses can be formulated. As a phenolic compound, it may interact with various proteins through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. mdpi.com The lipophilic nature of the thiochroman core suggests it could readily cross cellular membranes. jst.go.jp

Structure-Activity Relationship (SAR) Elucidation (Mechanistic)

Identification of Key Structural Features for Biological Function

The presence and position of substituents on the benzothiopyran ring are critical for activity. For instance, in a series of thiochromanone derivatives, the introduction of a 3-hydroxyl group was found to be essential for antibacterial activity against Moraxella catarrhalis. nih.gov Furthermore, the nature of the substituent at the 6-position of the thiochroman core has been shown to modulate antibacterial potency, with a chlorine atom often leading to higher activity compared to unsubstituted or other heteroaromatic substitutions. nih.gov

Impact of Substituent Effects on Target Affinity and Selectivity

The electronic properties of substituents on the thiochroman scaffold play a pivotal role in determining target affinity and selectivity. The introduction of electron-withdrawing groups can significantly enhance bioactivity. nih.govrsc.orgrsc.org For example, in a study of thiochromone (B8434766) derivatives, fluorine substitution at the 6th position was found to increase leishmanicidal activity. nih.gov The position of these substituents is also crucial; for instance, alterations in the position of a bromine atom on the thiochroman ring led to a significant change in antitrypanosomal activity. nih.gov

The hydrophobicity and steric factors of substituents also contribute to the biological profile. In some cases, smaller heterocycles and shorter linkers attached to the thiochroman core resulted in enhanced antibacterial activity. nih.gov Conversely, increasing the chain length of certain substituents can sometimes lead to diminished activity due to increased hydrophobicity and steric hindrance. nih.gov

Table 1: Structure-Activity Relationship of Thiochromane Derivatives in Antibacterial and Antifungal Assays

| Scaffold/Derivative | Substituent/Modification | Observed Effect on Activity | Target Organism(s) | Reference |

| Thiochromanone | Acylhydrazone moiety at 4-position | Significantly increased antibacterial activity | Xanthomonas oryzae | nih.gov |

| Thiochromanone | Chlorine at 6-position | Higher antibacterial potency | Xanthomonas oryzae | nih.gov |

| Thiochromanone | Carboxamide at 2-position | Slightly increased antibacterial activity | Xanthomonas oryzae | nih.gov |

| Spiro-indoline thiochromane | Methoxy groups and polar substituents in fused pyrrolidine (B122466) ring | Enhanced antifungal activity | Candida neoformans, Mucor racemosa | nih.gov |

| 6-Alkyl-indolo-[3,2-c]-2H-thiochroman | Pyrrolidine chain linker on indole (B1671886) ring | Significantly increased antifungal potency | Candida albicans, Candida neoformans | nih.gov |

| 3-Hydroxythiochromen-4-one | 3-hydroxyl group | Essential for antibacterial activity | Moraxella catarrhalis | nih.gov |

Stereochemical Influence on Biological Activity

Stereochemistry is a critical determinant of the biological activity of thiochromane derivatives. nih.govrsc.org The saturated nature of the thiochromane ring allows for stereoisomers, and their differential interaction with chiral biological targets like enzymes and receptors can lead to significant differences in potency and efficacy. nih.govrsc.org

Studies on related chiral compounds have consistently demonstrated the importance of stereochemistry. For example, research on itraconazole, an antifungal agent with three chiral centers, revealed that its eight stereoisomers exhibit distinct antiangiogenic and antifungal activity profiles. johnshopkins.eduresearchgate.net This suggests that the specific three-dimensional arrangement of atoms is crucial for molecular recognition at the target site. In the context of thiochromanes, the stereogenic center at the sulfur atom, when oxidized to a sulfoxide (B87167), has been shown to play a critical role in antimalarial activity. nih.gov This underscores the necessity of considering stereochemistry in the design and development of new therapeutic agents based on the thiochroman scaffold.

Exploration of Specific Biological Activities (Mechanistic Focus)

Antibacterial and Antifungal Mechanisms

The precise molecular mechanisms underlying the antibacterial and antifungal activities of this compound have not been specifically elucidated. However, insights can be drawn from studies on related thiochromane and phenolic compounds. The antimicrobial action of many heterocyclic compounds involves the disruption of cellular integrity or interference with essential metabolic pathways. nih.govrsc.org

For thiochromane derivatives, proposed mechanisms include the disruption of membrane integrity and interference with nucleic acid synthesis, ultimately leading to cell death. nih.govrsc.org Molecular docking studies on some thiochromane analogs suggest they may act as inhibitors of key microbial enzymes. For example, some derivatives have shown potential to inhibit dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. nih.gov

In the context of antifungal activity, a validated target for some thiochroman-4-one derivatives is N-myristoyltransferase (NMT). jst.go.jpjst.go.jpnih.gov NMT is an essential enzyme in fungi that catalyzes the attachment of myristate to proteins, a process vital for their function and localization. Inhibition of NMT can disrupt critical cellular processes, leading to fungal cell death. Molecular docking studies have indicated that thiochroman-4-one derivatives can bind with high affinity to the NMT of Candida albicans. jst.go.jpjst.go.jpnih.gov The fungicidal activity of other phenolic compounds, such as thymol, has been linked to the disruption of intracellular calcium homeostasis and the inhibition of ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. mdpi.com

Table 2: Investigated Biological Activities and Potential Mechanisms of Thiochromane Derivatives

| Activity | Proposed Mechanism | Key Molecular Target(s) | Supporting Evidence | Reference |

| Antibacterial | Inhibition of folate synthesis | Dihydropteroate synthase (DHPS) | Molecular docking studies | nih.gov |

| Antibacterial | Disruption of membrane integrity, interference with nucleic acid synthesis | Not fully elucidated | General review of thiochromane activities | nih.govrsc.org |

| Antifungal | Inhibition of protein N-myristoylation | N-Myristoyltransferase (NMT) | In vitro assays and molecular docking | jst.go.jpjst.go.jpnih.gov |

| Antifungal | Disruption of calcium homeostasis, inhibition of ergosterol biosynthesis | Calcium transporters, enzymes in the ergosterol pathway | Studies on related phenolic compounds | mdpi.com |

Antiviral and Antileishmanial Modalities

There is a lack of specific studies investigating the antiviral and antileishmanial properties of this compound. However, research into related thiochroman and thiochromanone derivatives has shown some potential in these areas. For instance, various thiochroman-4-one derivatives have been synthesized and evaluated for their leishmanicidal activity against Leishmania panamensis. mdpi.comnih.govinfontd.orgnih.govird.fr In some cases, derivatization of the thiochroman-4-one scaffold, such as the introduction of a vinyl sulfone moiety or an acyl hydrazone group, has been shown to enhance antileishmanial activity. mdpi.comnih.govinfontd.org One study highlighted that (Z)-3-(4′-chlorobenzylidene)-thiochroman-4-one showed potential as an inhibitor of the SARS-CoV-2 main protease (Mpro) in molecular docking studies, suggesting a possible avenue for antiviral research within this class of compounds. nih.gov However, without direct experimental evidence, the antiviral and antileishmanial activities of this compound remain undetermined.

Antimycobacterial Mechanisms of Action

Detailed investigations into the antimycobacterial mechanisms of this compound are not available in the current body of scientific literature. While the broader class of sulfur-containing heterocyclic compounds has been a source of interest in the development of new therapeutic agents, specific data on this compound's efficacy and mode of action against Mycobacterium tuberculosis or other mycobacterial species is absent. Research on other heterocyclic structures, such as thiourea (B124793) and 1,4-benzoxazin-2-one derivatives, has shown promise in targeting mycobacteria through various mechanisms, including potential inhibition of the menaquinone-B enzyme. nih.govnih.gov However, these findings cannot be directly extrapolated to this compound.

Mechanistic Insights into Anti-Inflammatory Processes

Specific mechanistic studies on the anti-inflammatory processes of this compound have not been reported. The anti-inflammatory potential of the broader thiochroman class has been noted, often in the context of inhibiting inflammatory mediators. For example, a study on β-lapachone (3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione), a structurally related pyran derivative, demonstrated anti-inflammatory and anti-arthritic effects by reducing pro-inflammatory cytokines like TNF-α and IL-6, as well as nitric oxide (NO). researchgate.net Other studies on diverse natural and synthetic compounds have explored mechanisms involving the inhibition of cyclooxygenase (COX) enzymes and the NF-κB signaling pathway. nih.govmdpi.com Without dedicated research, the specific pathways modulated by this compound in inflammatory processes are unknown.

Investigation of Immunological Activities

There is a notable absence of research focused on the immunological activities of this compound. The immunomodulatory effects of various plant-derived compounds, such as those from Curcuma species, have been well-documented to involve the modulation of cytokine production and immune cell functions. frontiersin.org However, no such studies have been conducted on this compound to ascertain its potential to modulate the immune system.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic compounds, offering detailed insights into the molecular framework.

A complete assignment of the proton and carbon signals for "3,4-Dihydro-2H-1-benzothiopyran-8-ol" is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.netscielo.br

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons within the molecule. For the related compound (3-phenyl-3,4-dihydro-2H-benzo[e] rsc.orgprinceton.eduoxazin-8-yl)methanol, specific peaks corresponding to the oxazine (B8389632) ring and aromatic protons have been identified. researchgate.net While specific data for the title compound is not detailed in the provided results, a typical ¹H NMR analysis would reveal distinct signals for the aromatic protons on the benzene (B151609) ring, the phenolic hydroxyl proton, and the protons of the dihydropyran ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. rsc.org It is instrumental in identifying the carbon skeleton of the molecule. mdpi.com For "this compound", distinct signals would be expected for the aromatic carbons, the carbon bearing the hydroxyl group, and the aliphatic carbons of the thiopyran ring.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduprinceton.edu It is invaluable for establishing the spin systems within the molecule, such as the sequence of protons in the dihydropyran ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.comepfl.ch This allows for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes correlations between protons and carbons over multiple bonds (typically 2-4 bonds). researchgate.netepfl.ch It is crucial for piecing together the molecular structure by connecting different spin systems and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is essential for determining stereochemistry and conformation. researchgate.netprinceton.edu

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

| C-2 | ~3.0-3.2 (t) | ~25-30 | C-3, C-4 | H-3 |

| C-3 | ~1.9-2.1 (m) | ~20-25 | C-2, C-4, C-4a | H-2, H-4 |

| C-4 | ~2.8-3.0 (t) | ~28-33 | C-3, C-4a, C-5, C-8a | H-3, H-5 |

| C-4a | - | ~125-130 | - | - |

| C-5 | ~6.7-6.9 (d) | ~115-120 | C-4, C-7, C-8a | H-4, H-6 |

| C-6 | ~7.0-7.2 (t) | ~128-132 | C-5, C-8 | H-5, H-7 |

| C-7 | ~6.6-6.8 (d) | ~118-122 | C-5, C-8, C-8a | H-6 |

| C-8 | - | ~150-155 | - | - |

| C-8a | - | ~135-140 | - | - |

| 8-OH | ~5.0-6.0 (s) | - | C-7, C-8, C-8a | H-7 |

Note: The chemical shift values are approximate and can vary based on the solvent and other experimental conditions. The correlations are predicted based on the known structure.

For chiral molecules, determining the relative and absolute stereochemistry is a critical aspect of structural elucidation. NMR techniques, particularly NOESY, are powerful tools for this purpose. ipb.pt By observing the Nuclear Overhauser Effect (NOE) between protons, one can deduce their spatial proximity. For instance, in cyclic systems, the observation of a NOE between two protons on the same face of the ring can confirm a cis relationship. ipb.pt Computational methods, such as DP4 analysis, which compares experimental NMR data with calculated values for different possible stereoisomers, can also be employed for confident stereochemical assignment. conicet.gov.arcam.ac.uknih.gov

Molecules are not static entities and often exist as an equilibrium of different conformations. Dynamic NMR (DNMR) spectroscopy is used to study these conformational changes. documentsdelivered.com By analyzing the NMR spectra at variable temperatures, it is possible to observe the coalescence of signals as the rate of conformational interconversion increases. nih.gov This allows for the determination of the energy barriers associated with these dynamic processes, providing insight into the flexibility and conformational preferences of the molecule. nih.gov For "this compound," DNMR could be used to study the ring-flipping of the dihydropyran ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. libretexts.org This precision allows for the determination of the elemental composition of the molecule, as different atomic combinations will have unique exact masses. libretexts.orgchemrxiv.org For "this compound" (molecular formula C₉H₁₀OS), HRMS would confirm this formula by matching the experimentally measured exact mass to the calculated theoretical mass. uni.lu This technique is crucial for confirming the identity of a compound and distinguishing it from isomers. nih.gov

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 167.05252 |

| [M+Na]⁺ | 189.03446 |

| [M-H]⁻ | 165.03796 |

Note: These values are based on the monoisotopic masses of the most abundant isotopes. uni.lu

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. researchgate.netuvic.cawvu.edu The fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate its connectivity. researchgate.netchemrxiv.org For "this compound," MS/MS analysis would likely involve the fragmentation of the protonated molecule [M+H]⁺. The observed fragment ions would correspond to the loss of small neutral molecules such as H₂O, CO, and fragments from the dihydropyran ring, providing valuable structural information that complements the data obtained from NMR spectroscopy. researchgate.netnist.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a fundamental technique for identifying functional groups within a molecule. An analysis of this compound would be expected to show characteristic vibrational modes.

Expected Vibrational Modes:

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type | Notes |

| Phenolic O-H | 3200-3600 | Stretching (broad) | The broadness is due to hydrogen bonding. |

| Aromatic C-H | 3000-3100 | Stretching | Characteristic of the benzene ring. |

| Aliphatic C-H | 2850-2960 | Stretching | From the CH₂ groups in the dihydropyran ring. |

| Aromatic C=C | 1450-1600 | Stretching | Multiple bands are expected for the benzene ring. |

| C-O | 1200-1300 | Stretching | Phenolic C-O bond. |

| C-S-C | 600-700 | Stretching | Thioether linkage in the heterocyclic ring. |

Research Findings: A thorough search of scientific databases yielded no publicly available, peer-reviewed FT-IR or Raman spectra specifically for this compound. Therefore, no experimental data table of observed vibrational frequencies can be presented.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on bond lengths, bond angles, and the conformation of the benzothiopyran ring system.

Single-Crystal X-ray Diffraction Studies

A single-crystal X-ray diffraction study would provide the exact coordinates of each atom in the crystal lattice, allowing for the determination of key structural parameters.

Hypothetical Crystallographic Data Table: If a crystal structure were available, the data would typically be presented as follows. The values shown are for illustrative purposes only and are not real data.

| Parameter | Value |

| Chemical Formula | C₉H₁₀OS |

| Formula Weight | 166.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | N/A |

| b (Å) | N/A |

| c (Å) | N/A |

| α (°) | 90 |

| β (°) | N/A |

| γ (°) | 90 |

| Volume (ų) | N/A |

| Z (molecules/unit cell) | 4 |

Research Findings: No published reports of single-crystal X-ray diffraction studies for this compound were found. Consequently, no crystallographic data, including unit cell dimensions, space group, or atomic coordinates, are available.

Analysis of Intermolecular Interactions and Crystal Packing

Analysis of a crystal structure reveals how molecules pack together in the solid state. For this compound, the phenolic hydroxyl group would be a key participant in forming intermolecular hydrogen bonds (O-H···O or O-H···S), which would strongly influence the crystal packing. Pi-stacking interactions between the aromatic rings would also be anticipated.

Research Findings: Without a determined crystal structure, any discussion of intermolecular interactions and crystal packing for this specific compound remains purely speculative. There are no experimental data to analyze.

Chiroptical Spectroscopy for Stereochemical Characterization

Chiroptical techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules—molecules that are non-superimposable on their mirror images.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is highly sensitive to the stereochemistry of a compound.

Optical Rotatory Dispersion (ORD) Measurements

ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light.

Research Findings: The compound this compound is achiral, meaning it does not have a stereocenter and is superimposable on its mirror image. ncats.io As a result, it does not exhibit optical activity and will not produce a signal in ECD or ORD spectroscopy. These techniques would only become relevant if a chiral center were introduced into the molecule, for instance, through substitution on the dihydropyran ring. For the parent compound specified, these analyses are not applicable.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and purification of individual components from a mixture. sielc.com For the analysis of this compound, both HPLC and GC-MS offer unique advantages. HPLC is well-suited for the analysis of this non-volatile compound in its native form, while GC-MS, often requiring derivatization, provides high-resolution separation and definitive mass-based identification.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is critical for the routine analysis and quality control of this compound. A reverse-phase HPLC method is typically preferred for compounds of this polarity. The method development process involves the systematic optimization of several key parameters to achieve optimal separation and peak shape.

A suitable starting point for method development can be adapted from established methods for structurally similar compounds, such as 3,4-Dihydro-6-methyl-2H-1-benzothiopyran. sielc.com The presence of the hydroxyl group on the aromatic ring of this compound will influence its retention characteristics, likely requiring adjustments to the mobile phase composition to achieve the desired retention time and separation from potential impurities.

The key parameters for the HPLC method development are outlined in the following table:

| Parameter | Recommended Condition | Rationale |

| Stationary Phase (Column) | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) | The non-polar C18 stationary phase provides good retention for the moderately polar this compound, allowing for effective separation based on hydrophobicity. |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water (with 0.1% Phosphoric Acid) | Acetonitrile serves as the organic modifier to elute the compound. Phosphoric acid is added to the aqueous phase to control the pH and ensure the hydroxyl group of the analyte remains protonated, leading to sharper, more symmetrical peaks. A gradient elution may be necessary to separate impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency for a 4.6 mm internal diameter column. |

| Detection Wavelength | ~230 nm and ~280 nm | The benzothiopyran core and the phenol (B47542) moiety will exhibit strong UV absorbance. Monitoring at multiple wavelengths can aid in the identification of impurities and ensure maximum sensitivity. |

| Injection Volume | 10 µL | A typical injection volume that minimizes band broadening while providing sufficient analyte for detection. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak shape. |

This proposed HPLC method provides a strong foundation for the routine analysis of this compound, allowing for accurate purity assessment and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry is a powerful technique that combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. nih.gov Direct analysis of this compound by GC-MS can be challenging due to the polarity and low volatility of the phenolic hydroxyl group. Therefore, a derivatization step is typically employed to convert the analyte into a more volatile and thermally stable derivative.